2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid
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Overview
Description
2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 3-chloro-4-methylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylaniline and 5-methylbenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere of nitrogen or argon. The reaction mixture is heated to a temperature range of 100-150°C.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of 2-(3-chloro-4-methylphenyl)-5-methylbenzaldehyde.
Reduction: Formation of 2-(3-chloro-4-methylphenyl)-5-methylbenzyl alcohol.
Substitution: Formation of 2-(3-hydroxy-4-methylphenyl)-5-methylbenzoic acid.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
- 2-(3-Chloro-4-methylphenyl)-5-methylbenzaldehyde
- 2-(3-Chloro-4-methylphenyl)-5-methylbenzyl alcohol
- 2-(3-Hydroxy-4-methylphenyl)-5-methylbenzoic acid
Comparison:
- 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- 2-(3-Chloro-4-methylphenyl)-5-methylbenzaldehyde differs by having an aldehyde group instead of a carboxylic acid group, affecting its reactivity and potential applications.
- 2-(3-Chloro-4-methylphenyl)-5-methylbenzyl alcohol has a hydroxyl group, making it more suitable for reactions involving alcohols.
- 2-(3-Hydroxy-4-methylphenyl)-5-methylbenzoic acid has a hydroxyl group in place of the chlorine atom, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-6-12(13(7-9)15(17)18)11-5-4-10(2)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIFZBNMZMXYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690291 |
Source
|
Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-85-1 |
Source
|
Record name | 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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